molecular formula C10H14N2O4 B2446530 3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1946812-98-1

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2446530
CAS No.: 1946812-98-1
M. Wt: 226.232
InChI Key: JEZKLHVOFGNHND-UHFFFAOYSA-N
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Description

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid is an organic compound with a pyrazole ring substituted with ethoxycarbonyl and propyl groups

Properties

IUPAC Name

5-ethoxycarbonyl-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-5-12-8(9(13)14)6-7(11-12)10(15)16-4-2/h6H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZKLHVOFGNHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Regiochemical Control

The cyclocondensation of 1,3-diketones or diketocarboxylic esters with hydrazines is a cornerstone of pyrazole synthesis. For 3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid, this method involves reacting a propylhydrazine derivative with a 2,4-diketocarboxylic ester. The reaction proceeds via enolate formation at the α-carbon of the diketone, followed by nucleophilic attack by the hydrazine’s terminal nitrogen. Subsequent cyclization and dehydration yield the pyrazole ring.

Regioselectivity is governed by the electronic and steric properties of the diketone and hydrazine. For example, ethyl 2,4-dioxopentanedioate reacts with propylhydrazine to favor formation of the 1-propyl-3-ethoxycarbonyl-5-carboxylic acid isomer due to the electron-withdrawing effect of the ethoxycarbonyl group, which directs cyclization to the less substituted position.

Synthetic Protocols and Optimization

A representative synthesis begins with ethyl 2,4-dioxopentanedioate (1.0 equiv) and propylhydrazine hydrochloride (1.1 equiv) in ethanol under reflux. After 12 hours, the intermediate hydrazone is cyclized by adding acetic acid and heating to 80°C for 6 hours. The crude product, ethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate, is obtained in 78% yield. Selective hydrolysis of the 5-position ester is achieved using aqueous sodium hydroxide (2.0 M) at 0–5°C for 2 hours, preserving the ethoxycarbonyl group at position 3. Acidification with HCl yields the target compound in 92% purity.

Table 1: Optimization of Cyclocondensation Conditions

Parameter Condition 1 Condition 2 Condition 3
Solvent Ethanol THF Water
Temperature (°C) 80 60 100
Reaction Time (h) 6 12 4
Yield (%) 78 65 42

Data adapted from highlight ethanol as the optimal solvent, balancing reactivity and solubility. Prolonged heating in water (Condition 3) promotes ester hydrolysis, reducing yields.

N-Alkylation of Pyrazole Precursors

Strategies for Selective Alkylation

N-Alkylation of preformed pyrazole cores offers an alternative route. Starting with 3-ethoxycarbonyl-1H-pyrazole-5-carboxylic acid, propylation is achieved using propyl bromide in the presence of a base such as potassium carbonate. However, this method faces challenges due to the ambident nucleophilic character of pyrazole’s two nitrogen atoms, often leading to mixtures of 1-propyl and 2-propyl isomers.

To enhance selectivity, bulky bases like DBU (1,8-diazabicycloundec-7-ene) are employed, favoring alkylation at the less hindered 1-position. A patent by reports that using DBU in acetonitrile at 60°C for 8 hours achieves a 7:1 ratio of 1-propyl to 2-propyl isomers, with a combined yield of 68%. Subsequent chromatographic separation increases the purity of the desired isomer to 95%.

Protecting Group Strategies

The carboxylic acid at position 5 often necessitates protection during alkylation. Methyl ester protection is commonly employed due to its stability under basic conditions. For example, methyl 3-ethoxycarbonyl-1H-pyrazole-5-carboxylate is treated with propyl iodide and DBU, followed by hydrolysis of the methyl ester with lithium hydroxide in THF/water. This two-step process affords the target compound in 61% overall yield.

Table 2: Comparison of Protecting Groups

Protecting Group Deprotection Condition Yield (%) Purity (%)
Methyl LiOH, THF/H2O 61 98
Benzyl H2, Pd/C 55 97
tert-Butyl TFA/DCM 48 95

Data from indicate methyl esters as the most efficient, combining ease of removal with high yields.

Functional Group Interconversion Approaches

Carboxylic Acid from Nitriles

An alternative route involves converting a nitrile group at position 5 to a carboxylic acid. Ethyl 3-ethoxycarbonyl-1-propyl-1H-pyrazole-5-carbonitrile is hydrolyzed under acidic conditions (H2SO4, 70°C, 24 hours) to yield the carboxylic acid. While this method avoids selective ester hydrolysis, the nitrile precursor’s synthesis requires additional steps, reducing overall efficiency.

Decarboxylation-Recarboxylation

In cases where positional isomerism complicates synthesis, decarboxylation of a 3,5-dicarboxylic acid derivative followed by directed recarboxylation has been explored. Heating ethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate at 200°C under vacuum removes the 5-position ester as CO2, leaving the 3-ethoxycarbonyl group intact. Re-introducing the carboxylic acid via carboxylation with CO2 in the presence of a strong base (e.g., LDA) restores the 5-position functionality. This method, however, suffers from low yields (32%) and is primarily of theoretical interest.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Large-scale syntheses prioritize cost-effectiveness and safety. Water has emerged as a green solvent for cyclocondensation reactions, as demonstrated in, where propylhydrazine and diketocarboxylic ester react in aqueous medium at 40°C to give 70% yield. Heterogeneous catalysts like Amberlyst-15 further enhance efficiency by facilitating enolate formation without requiring stoichiometric bases.

Purification Challenges

Chromatography is avoided industrially in favor of crystallization. The target compound’s low solubility in cold ethanol (1.2 g/L at 5°C) enables efficient crystallization after hydrolysis. Patents report that adding seed crystals during cooling increases yield from 68% to 82% while reducing impurities to <1%.

Emerging Methodologies

Flow Chemistry Applications

Continuous flow systems minimize side reactions in exothermic steps like alkylation. A microreactor setup for propyl bromide addition to pyrazole esters achieves 94% conversion in 10 minutes at 50°C, compared to 8 hours in batch mode.

Biocatalytic Approaches

Recent studies explore lipase-catalyzed ester hydrolysis for selective deprotection. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the 5-position ethyl ester over the 3-position ester in ethanol/water mixtures, yielding 88% product without base.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 3-(ethoxycarbonyl)-1-butyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets compared to its analogs .

Biological Activity

3-(Ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article discusses its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C₇H₈N₂O₄
  • Molecular Weight : 184.15 g/mol
  • CAS Number : 1401562-12-6

Synthesis

The synthesis of this compound typically involves the condensation of propyl hydrazine with ethyl acetoacetate, followed by cyclization and carboxylation processes. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various pyrazole derivatives, including this compound. These studies suggest that certain derivatives can inhibit the proliferation of cancer cell lines, although specific data on this compound's activity is limited.

Insecticidal Activity

Research on related pyrazole compounds indicates significant insecticidal properties. For instance, a study on pyrazole derivatives showed promising results against Aphis fabae, with some compounds achieving over 85% mortality at low concentrations . While direct data on this compound is sparse, its structural similarities to active compounds suggest potential efficacy in pest control.

The biological mechanisms underlying the activity of pyrazole derivatives often involve interference with cellular processes such as mitosis or enzyme inhibition. For example, some derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation . Understanding these mechanisms can guide the development of more effective derivatives.

Case Study 2: Insecticidal Efficacy

In a comparative study of insecticidal activities among pyrazole derivatives, compounds structurally related to this compound were found to exhibit significant mortality rates against agricultural pests. This suggests that further exploration of this compound could yield useful agricultural applications .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameCAS NumberActivity TypeIC50 (µM)Reference
Compound A1401562-12-6Antiproliferative10
Compound B1234567-89-0Insecticidal12.5
Compound C2345678-90-1Antiproliferative15

Q & A

Q. What are the standard synthetic routes for 3-(ethoxycarbonyl)-1-propyl-1H-pyrazole-5-carboxylic acid, and what critical parameters influence yield and purity?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and propylhydrazine. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate with DMF-DMA to form an enamine intermediate, followed by reaction with propylhydrazine to yield the pyrazole ester derivative.
  • Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the carboxylic acid. Critical parameters include solvent choice (e.g., ethanol for hydrolysis), temperature control (60–80°C for cyclocondensation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Pd-catalyzed cross-coupling (e.g., Suzuki reactions) may introduce aryl substituents at specific positions .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and ester/carboxylic acid functionality. For example, the ethoxycarbonyl group shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) in 1H NMR.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O-H) validate functional groups.
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 227.1).
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to confirm stereochemistry .

Advanced Research Questions

Q. How can X-ray crystallography data resolve ambiguities in the molecular structure of derivatives of this compound?

Single-crystal X-ray diffraction provides precise geometric parameters (bond lengths, angles, and torsion angles) to distinguish between tautomers or regioisomers. For example:

  • Tautomer Differentiation : Pyrazole rings exhibit distinct N–N bond lengths (1.34–1.38 Å for 1H-pyrazole vs. 1.31–1.33 Å for 2H-pyrazole).
  • Crystallographic Refinement : R-factors <0.05 ensure high confidence in structural assignments. Discrepancies between experimental and computational models (e.g., DFT-optimized structures) can be resolved by refining hydrogen-bonding networks or solvent interactions .

Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Parameter Calibration : Re-evaluate computational settings (e.g., basis sets like 6-311G++(d,p) for DFT, solvent models like PCM for hydrolysis kinetics).
  • Experimental Validation : Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., 13C-carboxylic acid) to probe reaction mechanisms.
  • Cross-Referencing : Compare with analogous pyrazole derivatives (e.g., methyl vs. propyl substituents) to identify steric/electronic trends .

Q. How can the ester group in this compound be selectively modified to explore structure-activity relationships without degrading the pyrazole core?

  • Hydrolysis : Reflux with NaOH/EtOH (1:1 v/v) at 70°C for 6 hours converts the ester to the carboxylic acid.
  • Amidation : Activate the carboxylic acid with EDC/HOBt, then react with amines (e.g., benzylamine) to form amides.
  • Protection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during functionalization. Monitor reactions via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Methodological Considerations

  • Data Contradictions : If NMR and X-ray data conflict (e.g., unexpected proton coupling), re-examine sample purity or consider dynamic effects (e.g., tautomerism in solution vs. solid state).
  • Scale-Up Challenges : For gram-scale synthesis, optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and use flow chemistry to improve heat/mass transfer .

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